molecular formula C18H22BN3O3 B14778691 N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide

Cat. No.: B14778691
M. Wt: 339.2 g/mol
InChI Key: MDBJXYHMQRKBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.

    Coupling with pyrazine-2-carboxamide: The dioxaborolane derivative is then coupled with pyrazine-2-carboxamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Major Products Formed

    Oxidation: Boronic acids.

    Substitution: Halogenated phenyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound is valuable in the formation of complex organic molecules through coupling reactions.

    Materials Science: It can be used in the development of new materials with unique properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with a different functional group attached to the pyrazole ring.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar boron-containing dioxaborolane ring but with different substituents on the benzene ring.

Uniqueness

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide is unique due to its combination of a boron-containing dioxaborolane ring and a pyrazine-2-carboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-8-6-5-7-13(14)11-22-16(23)15-12-20-9-10-21-15/h5-10,12H,11H2,1-4H3,(H,22,23)

InChI Key

MDBJXYHMQRKBMP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.